1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)ethanone
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Overview
Description
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)ethanone is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a benzodioxole moiety
Preparation Methods
The synthesis of 1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)ethanone involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Benzodioxole Moiety: The benzodioxole group can be attached through an etherification reaction, where a benzodioxole derivative reacts with an appropriate leaving group on the ethanone backbone.
Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)ethanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the ethanone moiety, potentially forming alcohol derivatives.
Substitution: The amino group on the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)ethanone can be compared to other compounds with similar structures, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, which are known for their biological activity and use in drug discovery.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group, which are often studied for their pharmacological properties.
Benzodioxole Derivatives: Compounds containing a benzodioxole moiety, which are of interest for their potential therapeutic effects.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yloxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-24-14-4-2-13(3-5-14)16-9-22(10-17(16)21)20(23)11-25-15-6-7-18-19(8-15)27-12-26-18/h2-8,16-17H,9-12,21H2,1H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDFQYFRGKUDNU-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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